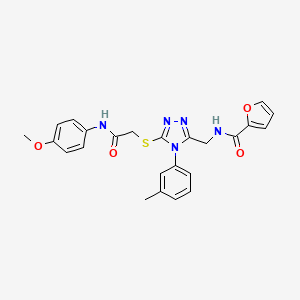

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4S/c1-16-5-3-6-18(13-16)29-21(14-25-23(31)20-7-4-12-33-20)27-28-24(29)34-15-22(30)26-17-8-10-19(32-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,31)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRQHXXITYOQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that incorporates various functional groups, including a triazole ring and a furan moiety. Its unique structure suggests potential interactions with multiple biological targets, making it an interesting candidate for medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The compound features:

- Thiadiazole and Triazole Rings : Known for their biological activities, these rings can interact with various enzymes and receptors.

- Methoxyphenyl Group : This group enhances lipophilicity and may improve bioavailability.

- Furan Carboxamide Moiety : Contributes to the compound's potential pharmacological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in cancer cell lines by disrupting key signaling pathways such as VEGFR-2 and AKT .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 3.105 | VEGFR-2 Inhibition |

| PC-3 | 3.023 | AKT Inhibition |

Antifungal Activity

The compound has demonstrated potent antifungal activity against various fungal strains. Its structure suggests that it can disrupt fungal cell membranes or inhibit critical metabolic pathways.

Enzyme Inhibition

The presence of the thiadiazole ring indicates potential as an enzyme inhibitor. Thiadiazoles are known for their ability to interact with various biological targets, leading to inhibition of enzyme activity that is crucial for cellular processes.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized similar compounds and evaluated their biological activities against human epithelial cell lines (HepG2 and MCF-7). The results showed a marked improvement in synthetic yields when using sonication techniques compared to classical methods .

- Molecular Docking Studies : Docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism by which it exerts its anticancer effects .

-

Comparative Analysis with Related Compounds :

- Compounds similar to this compound were analyzed for their structural features and biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-(4-morpholinophenyl)-4-nitrothiophene-2-carboxamide | Nitro group; thiophene ring | Anticancer |

| 5-Methylthiazole Derivatives | Thiazole ring; various substituents | Antimicrobial |

| 1-Amino-Triazole Compounds | Triazole ring; amino substituents | Antiviral |

Scientific Research Applications

Antimicrobial Properties

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives containing similar structural features exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

In a comparative study assessing the minimum inhibitory concentration (MIC) against common pathogens, the compound demonstrated potent activity against:

- Staphylococcus aureus

- Candida albicans

These findings suggest its potential as an effective antimicrobial agent in treating infections caused by multidrug-resistant strains.

Anticancer Activity

The compound's structural complexity implies multiple mechanisms of action that may contribute to its anticancer effects. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various pathways.

| Compound Name | Cell Lines Tested | Percent Growth Inhibition (PGI) |

|---|---|---|

| N-(5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide | SNB-19 | 86.61% |

| N-(5-(3-fluorophenyl)-1H-pyrazole-4-carboxamide | OVCAR-8 | 85.26% |

| N-(5-(3-bromophenyl)-1H-pyrazole-4-carboxamide | NCI-H460 | 75.99% |

These results highlight the compound's potential as a lead structure for developing new anticancer therapies.

Enzyme Inhibition

The presence of the thiadiazole ring in the compound suggests its potential as an enzyme inhibitor. Thiadiazoles are known for their ability to interact with various biological targets, making them valuable in drug design.

Potential Mechanisms of Action

- Inhibition of DNA Synthesis : By interfering with DNA replication processes in cancer cells.

- Disruption of Metabolic Pathways : Targeting specific enzymes involved in metabolic processes critical for tumor growth.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

- Methodology :

- Step 1 : Synthesize the triazole-thione core via cyclization of thiosemicarbazide derivatives in ethanol under reflux (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) .

- Step 2 : React the thione intermediate with chloroacetamide derivatives in ethanol/KOH to introduce the thioether linkage. Heat under reflux (1–3 hours), precipitate with water, and recrystallize from ethanol .

- Characterization : Use IR spectroscopy to confirm C=O (1650–1700 cm⁻¹), C=N (1600 cm⁻¹), and C-S-C (600–700 cm⁻¹) bonds. NMR (¹H/¹³C) identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8 ppm) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- IR Spectroscopy : Detects functional groups (e.g., amide C=O, triazole C=N) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups (δ 2.3–3.8 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- X-ray Crystallography : Resolves 3D structure, bond angles, and crystallographic packing (e.g., solvate forms with DMF) .

Q. What in vitro assays are used to screen biological activity for triazole-thioacetamide derivatives?

- Methodology :

- Anti-exudative Activity (AEA) : Use carrageenan-induced paw edema models in rodents. Measure edema reduction (%) at 2–4 hours post-administration .

- Antimicrobial Testing : Employ broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, temperature, stoichiometry). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions .

- Yield Optimization : Ethanol/water mixtures (4:1) improve precipitation efficiency. Yields for analogous compounds range from 37% to 76% depending on substituents .

Q. How do structural modifications influence biological activity, and what SAR analysis methods are applied?

- Methodology :

- Substitution Strategy : Replace the furan-2-carboxamide group with pyridyl or thiazole rings to test electronic effects. For example, 4-methylphenyl substituents enhance lipophilicity and membrane permeability .

- SAR Analysis : Use regression models correlating logP values with IC₅₀ data. ClogP values >2.5 often correlate with improved AEA .

Q. How can computational modeling predict binding affinity with target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding with triazole N-atoms and hydrophobic contacts with aryl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

Q. How do researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodology :

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in anti-inflammatory activity may stem from assay sensitivity (ELISA vs. Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.